molecular formula C15H18N2O3 B2544946 N-(3-methoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 953195-54-5

N-(3-methoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No. B2544946
M. Wt: 274.32
InChI Key: GDTATKQBWRRYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Anticancer Activities

A study explored the antitumor activity of a compound similar to N-(3-methoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide, specifically N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05). XN05 showed potent antitumor activity against various cancer cells in vitro, including human hepatocellular carcinoma cells. It was found to disrupt microtubule assembly, causing cell cycle arrest and inducing apoptosis in cancer cells (Wu et al., 2009).

Synthesis of Fine Chemicals

In another research context, N-(3-Amino-4-methoxyphenyl)acetamide, a compound structurally related to N-(3-methoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide, was identified as an important intermediate in the production of azo disperse dyes. A green synthesis approach using a novel Pd/C catalyst was developed for its production, highlighting its application in fine chemical synthesis (Zhang, 2008).

Development of Anticancer Agents

A series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which bear resemblance to the compound , were synthesized and evaluated for their potential as anticancer agents. While none of these derivatives showed superior activity compared to doxorubicin, a reference drug, some showed notable cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer therapy (Mohammadi-Farani et al., 2014).

Pharmacological Evaluation

Compounds structurally related to N-(3-methoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide have been evaluated for their pharmacological properties, including anticancer and antiviral activities. For instance, certain 2‐Pyrazoline‐Substituted 4‐Thiazolidinones exhibited selective inhibition of leukemia cell lines and potent activity against specific virus strains, indicating their potential in pharmacological research and drug development (Havrylyuk et al., 2013).

properties

IUPAC Name

N-(3-methoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-19-9-5-8-16-15(18)11-13-10-14(20-17-13)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTATKQBWRRYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide

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